Cas no 10037-16-8 (4H-Pyran-4-one,3-benzoyl-2-methyl-6-phenyl-)

4H-Pyran-4-one,3-benzoyl-2-methyl-6-phenyl- structure
10037-16-8 structure
Product Name:4H-Pyran-4-one,3-benzoyl-2-methyl-6-phenyl-
CAS No:10037-16-8
MF:C19H14O3
MW:290.312665462494
CID:191671
PubChem ID:283228
Update Time:2025-04-19

4H-Pyran-4-one,3-benzoyl-2-methyl-6-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyran-4-one,3-benzoyl-2-methyl-6-phenyl-
    • 3-benzoyl-2-methyl-6-phenylpyran-4-one
    • 3-Benzoyl-2-methyl-6-phenyl-4H-pyran-4-on
    • 3-benzoyl-2-methyl-6-phenyl-4h-pyran-4-one
    • 3-benzoyl-2-methyl-6-phenyl-pyran-4-one
    • 5-benzoyl-6-methyl-2-phenyl-4H-pyranone
    • 5-Benzoyl-6-methyl-2-phenyl-pyron-(4)
    • AC1Q5CL4
    • AG-K-00102
    • AR-1F2027
    • CTK3J8869
    • NSC137597
    • 10037-16-8
    • NSC-137597
    • DTXSID00300572
    • Inchi: 1S/C19H14O3/c1-13-18(19(21)15-10-6-3-7-11-15)16(20)12-17(22-13)14-8-4-2-5-9-14/h2-12H,1H3
    • InChI Key: IDAOALJTNZUCAB-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(C(C2C=CC=CC=2)=O)=C1C)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 290.09432
  • Monoisotopic Mass: 290.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37
  • LogP: 3.84620

4H-Pyran-4-one,3-benzoyl-2-methyl-6-phenyl- Related Literature

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